REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C[O-].[Na+].[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15](Br)[CH:14]=1>COCCOCCOC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:15]2[CH:14]=[C:13]([Br:12])[CH:18]=[CH:17][CH:16]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)Br
|
Name
|
cuprous bromide
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for about 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
CUSTOM
|
Details
|
After the methanol was removed
|
Type
|
TEMPERATURE
|
Details
|
Upon completion of the additions, the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux where it
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The combination was extracted with two 20 mL portions of aqueous 20% sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residual oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled under vacuum
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC=2C=C(C=CC2)Br)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |